4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine is a complex organic compound featuring an imidazole ring, a piperidine ring, and a bromophenylsulfonyl group
Synthetic Routes and Reaction Conditions:
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Bromophenylsulfonyl Group Addition: The bromophenylsulfonyl group can be introduced through electrophilic aromatic substitution reactions involving 4-bromophenol and chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Imidazole Synthesis: Large-scale production of imidazole using the Debus-Radziszewski method.
Piperidine Synthesis: Hydrogenation of pyridine derivatives in industrial reactors.
Bromophenylsulfonyl Group Addition: Electrophilic aromatic substitution reactions carried out in controlled industrial environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine rings.
Reduction: Reduction reactions can be performed on the imidazole ring to produce various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and halogenating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazole and piperidine rings.
Reduction Products: Reduced forms of the imidazole ring.
Substitution Products: Derivatives with different functional groups attached to the bromophenylsulfonyl group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of imidazole derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, influencing biological processes. The piperidine ring and bromophenylsulfonyl group contribute to the compound's overall activity by modulating its binding affinity and specificity.
Comparison with Similar Compounds
4-((1H-imidazol-1-yl)methyl)piperidine: Lacks the bromophenylsulfonyl group.
1-((4-bromophenyl)sulfonyl)piperidine: Lacks the imidazole ring.
4-((1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine: Similar structure but without the bromine atom.
Uniqueness: The presence of both the imidazole and bromophenylsulfonyl groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of 4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine in various scientific fields and its potential applications
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(imidazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c16-14-1-3-15(4-2-14)22(20,21)19-8-5-13(6-9-19)11-18-10-7-17-12-18/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQYHIPJRVZBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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